molecular formula C5H7ClN2OS B12117474 3-Chloro-4-propoxy-1,2,5-thiadiazole

3-Chloro-4-propoxy-1,2,5-thiadiazole

Cat. No.: B12117474
M. Wt: 178.64 g/mol
InChI Key: RYSLLBWYULVWIB-UHFFFAOYSA-N
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Description

3-Chloro-4-propoxy-1,2,5-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with a chlorine atom at the 3-position and a propoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-propoxy-1,2,5-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-1,2,5-thiadiazole with propyl alcohol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the propoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-propoxy-1,2,5-thiadiazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 3-position can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The thiadiazole ring can be reduced under specific conditions to form dihydrothiadiazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted thiadiazole derivatives.

    Oxidation: Formation of propoxy-substituted aldehydes or carboxylic acids.

    Reduction: Formation of dihydrothiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-Chloro-4-propoxy-1,2,5-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

3-Chloro-4-propoxy-1,2,5-thiadiazole can be compared with other thiadiazole derivatives, such as:

    3-Chloro-4-morpholino-1,2,5-thiadiazole: Similar structure but with a morpholino group instead of a propoxy group.

    3,4-Dichloro-1,2,5-thiadiazole: Contains two chlorine atoms instead of a chlorine and a propoxy group.

    4-Propoxy-1,2,5-thiadiazole: Lacks the chlorine atom at the 3-position.

Properties

Molecular Formula

C5H7ClN2OS

Molecular Weight

178.64 g/mol

IUPAC Name

3-chloro-4-propoxy-1,2,5-thiadiazole

InChI

InChI=1S/C5H7ClN2OS/c1-2-3-9-5-4(6)7-10-8-5/h2-3H2,1H3

InChI Key

RYSLLBWYULVWIB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NSN=C1Cl

Origin of Product

United States

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